e-Pyrrole-lysine
説明
Pyrraline as a Key Advanced Glycation End Product (AGE)
Pyrraline is classified as a major Advanced Glycation End Product (AGE) and specifically as a Lys-derivative nih.govabertay.ac.ukiarc.fr. It is a non-fluorescent and non-crosslinked AGE nih.gov. Chemically, pyrraline is a 2-formyl-5-(hydroxymethyl)pyrrole derivative of lysine (B10760008) frontiersin.org. It is commonly found in a wide range of heat-processed food products, indicating a significant thermal impact during their preparation frontiersin.orgmdpi.commdpi.com.
Context within the Maillard Reaction Pathway
Pyrraline's formation is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions occurring between reducing sugars and amino acids or proteins, especially under thermal processing conditions mdpi.comfrontiersin.orgmdpi.comnih.gov. Pyrraline is primarily formed in the late stages of this reaction pathway frontiersin.org. The key intermediate in the formation of pyrraline is 3-deoxyglucosone (B13542) (3-DG), a major dicarbonyl compound produced during the Maillard reaction mdpi.comroyalholloway.ac.uktandfonline.comjst.go.jpresearchgate.net. Pyrraline is specifically generated by the addition of 3-DG to the ε-amino group of lysine residues on proteins or peptides frontiersin.orgmdpi.comtandfonline.comresearchgate.net. Kinetic studies have indicated that pyrraline is more readily formed via the 3-DG pathway through the cyclization of 1,4-dicarbonyl compounds to pyrrole (B145914) royalholloway.ac.uk.
The Maillard reaction proceeds through several stages. In the initial stage, sugar–amine condensation and Amadori rearrangement occur, leading to Amadori rearrangement products mdpi.com. Subsequently, these products can degrade to form 1,2-dicarbonyl compounds, such as 3-DG and methylglyoxal (B44143) (MG), which are crucial precursors for various AGEs, including pyrraline tandfonline.comuni-halle.de.
Significance as an Indicator of Thermal Processing and Glycation Extent
Pyrraline is widely recognized and utilized as an established marker for the presence of dietary AGEs and as an indicator of the degree of damage caused by heat treatment in foods frontiersin.orgmdpi.comresearchgate.netresearchgate.net. Its content increases with prolonged food storage time and severe thermal processing mdpi.comresearchgate.netacs.org. For instance, it is a particular indicator for thermally highly stressed foodstuffs like bakery products or foods heated in a dry state mdpi.com.
Research findings highlight the varying concentrations of pyrraline in different processed foods:
Table 1: Pyrraline Content in Various Processed Food Products
| Food Product | Pyrraline Content (mg/kg protein) | Source |
| Processed carrot juice | Up to 134 | mdpi.com |
| Bread crusts or rusks | Up to 3680 | mdpi.com |
| Milk and whey protein powders | Up to 3100 (3.1 g/kg protein) | frontiersin.orgacs.org |
| Bakery products | Up to 3700 (3.7 g/kg protein) | frontiersin.org |
| Pasta | 20–140 | frontiersin.org |
| Processed carrots | Up to 378 | frontiersin.org |
| Roasted peanuts | Up to 382 | frontiersin.org |
| Enteral formula | 265–495 (mg/100 g protein) | mdpi.comresearchgate.net |
| Doce de Leite (DL J*) | 717.3 (mg/100 g) | acs.org |
The stability of pyrraline during prolonged storage and its close association with shelf life make it a suitable AGE for evaluating advanced Maillard reaction products in thermally treated or long-stored foods mdpi.com. Studies have also shown that sodium chloride (NaCl) can modulate pyrraline formation, with encapsulation of NaCl being an effective approach to mitigate its formation in some food systems like cookies mdpi.comoup.com.
Relevance in Biological and Food Systems Research
Pyrraline's relevance extends to both biological and food systems research due to its formation mechanisms and potential implications. In food systems, understanding pyrraline formation is crucial for assessing food quality, safety, and nutritional value, especially in heat-processed products mdpi.commdpi.comtum.de. The majority of pyrraline in food exists in peptide-bound or protein-bound forms, with free-form pyrraline constituting a small proportion mdpi.commdpi.com.
In biological systems, pyrraline is easily absorbed from the human digestive system, primarily as a dipeptide via peptide transport, and can be found in circulation mdpi.comfrontiersin.orgresearchgate.netdfg.de. While some studies suggest pyrraline is less well degraded by the human large intestinal microbiota compared to other AGEs like CML, it appears almost completely in urine, making it a marker for dietary uptake of glycated proteins researchgate.netdfg.de. Elevated levels of pyrraline in serum have been observed in individuals with diabetes, and its presence has been associated with conditions such as nephropathy and diabetes frontiersin.orgresearchgate.netnih.gov. Research also indicates that protein-bound pyrraline can activate Nrf2, a transcription factor involved in antioxidant defense, in human colon cancer cells researchgate.net. Furthermore, pyrraline has been shown to enhance the potential allergenicity of food allergens, such as ovalbumin, by promoting scavenger receptor class A-mediated allergen uptake by dendritic cells nih.gov.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFITADLSVOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74509-14-1 | |
| Record name | Pyrraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Investigations of Pyrraline Formation
Precursor Molecules and Reaction Pathways
Pyrraline formation is intrinsically linked to the reactivity of specific sugar derivatives and amino acid residues.
Pyrraline is predominantly formed in the later stages of the Maillard reaction through the interaction of 3-deoxyglucosone (B13542) (3-DG) with the ε-amino group of lysine (B10760008) residues. frontiersin.orgnih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov 3-DG, a 1,2-dicarbonyl compound, reacts with lysine residues on proteins to form a Schiff base, which then undergoes acid-catalyzed cyclization and dehydration to yield pyrraline. researchgate.net This pathway is considered a major route for pyrraline synthesis. mdpi.commdpi.com Studies have shown that the formation of pyrraline from 3-DG is rapid, particularly at slightly acidic pH. nih.gov
3-Deoxyglucosone (3-DG) serves as a crucial intermediate in the Maillard reaction, generated from Amadori compounds. mdpi.comjst.go.jpresearchgate.netdojindo.comnih.gov Amadori products are the initial stable intermediates formed in the early stages of the Maillard reaction through the condensation of a reducing sugar's carbonyl group with a primary amino group, followed by an Amadori rearrangement. frontiersin.orgmdpi.commdpi.comwur.nl These Amadori products can then degrade into various fission products, including 3-DG, which subsequently participates in the formation of AGEs like pyrraline. wur.nlrsc.orgrsc.org
Pyrraline arises from non-enzymatic reactions between reducing sugars and primary amino groups found in amino acids, proteins, and nucleic acids. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netuni-halle.defishersci.com This broad category of reactions, known as the Maillard reaction, is a complex series of events that contributes to desirable flavors, aromas, and colors in thermally processed foods, but can also lead to the formation of potentially harmful AGEs. frontiersin.orgfrontiersin.orgnih.govmdpi.com
The ε-amino group of lysine is a key participant in pyrraline formation. frontiersin.orgnih.govresearchgate.netnih.govjst.go.jpresearchgate.netepa.gov While both the α-NH2 and ε-NH2 groups of lysine can be involved in the Maillard reaction, the pyrraline structure specifically derives from the reaction of 3-DG with the ε-NH2 group. frontiersin.org The reactivity of this ε-amino group can be significantly influenced by the physicochemical properties of adjacent amino acid residues, with highly polarizable residues, such as phenylalanine, accelerating the reactions that produce pyrraline. frontiersin.orgfrontiersin.orgmdpi.com
The rate of pyrraline formation is influenced by the specific structure of the saccharides involved in the reaction. In model systems, the pyrraline formation rate has been observed to decrease in the following order: lactose (B1674315) > fructose (B13574) > glucose > sucrose (B13894). nih.gov Lactose-lysine models generate the highest amounts of pyrraline. nih.gov While glucose, fructose, and lactose are reducing sugars directly involved in the Maillard reaction, sucrose is a non-reducing disaccharide. wikipedia.orgnih.govnih.gov However, sucrose can undergo hydrolysis, particularly at low pH, to yield glucose and fructose, which are then capable of participating in pyrraline formation. nih.gov
Table 1: Relative Pyrraline Formation Rates from Different Sugars (Saccharide-Lysine Model System) nih.gov
| Sugar | Relative Pyrraline Formation Rate |
| Lactose | Highest |
| Fructose | High |
| Glucose | Moderate |
| Sucrose | Lowest |
The Paal–Knorr reaction is a well-established synthetic method for producing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. organic-chemistry.orgacs.orgwikipedia.orgresearchgate.netrgmcet.edu.in In the context of pyrraline synthesis, 3-deoxyglucosone (3-DG) can be considered a 1,4-dicarbonyl precursor that reacts with the ε-amino group of lysine, analogous to the Paal–Knorr mechanism. jst.go.jpuni-halle.de The mechanism typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, leading to the formation of a pyrrole (B145914) ring through a series of cyclization and dehydration steps. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction can be conducted under neutral or weakly acidic conditions, with weak acids like acetic acid accelerating the process. organic-chemistry.org The formation of pyrraline from 3-DG and lysine proceeds via nucleophilic attack of the ε-amino group at the C2-carbonyl moiety of 3-DG, followed by dehydration, cyclization, and aromatization, which aligns with the principles of the Paal–Knorr synthesis. uni-halle.de
Non-Enzymatic Reactions of Reducing Sugars and Primary Amino Groups
Impact of Thermal Conditions: Temperature and Heating Time
Thermal conditions, including temperature and heating time, significantly impact pyrraline formation. Pyrraline is predominantly found in food products subjected to high thermal impact. mdpi.com In saccharide-lysine model systems, the maximum pyrraline formation has been observed at 140 °C. nih.gov The rate of pyrraline formation is influenced by the type of saccharide, with lactose, fructose, glucose, and sucrose showing decreasing rates in that order. nih.gov
Effect of Initial Molar Ratios of Reactants
The initial molar ratios of reactants, specifically saccharide to lysine, can significantly influence pyrraline formation. An increase in the initial molar ratio of saccharide to lysine has been shown to promote the formation of pyrraline. nih.gov
Role of Lipid Type and Concentration (Fatty Acids and Triglycerides)
Lipids, including fatty acids and triglycerides, play a role in modulating the formation of lysine-derived AGEs, including pyrraline. Studies have shown that the presence of lipids can promote pyrraline formation in model systems subjected to frying temperatures. rsc.orgnih.govrsc.org
The promotion of pyrraline formation is dependent on both the lipid type (fatty acids versus triglycerides) and their concentration. nih.govrsc.orgresearchgate.netresearchgate.net For example, the addition of unsaturated fatty acids like oleic, linoleic, and linolenic acid, as well as their corresponding triglycerides, has been found to enhance pyrraline generation. researchgate.net This enhancement may be partly attributed to the acidity of fatty acids, which favors 3-DG formation and glucose degradation during the Maillard reaction. rsc.org The concentration of pyrraline has been statistically correlated with the concentration of fructoselysine, an Amadori product and important precursor of pyrraline. nih.govrsc.orgresearchgate.net
Interactive Data Table: Effect of Lipids on Pyrraline Formation in Model Systems rsc.orgnih.govrsc.orgresearchgate.net
| Lipid Type | Effect on Pyrraline Formation | Dependence on Unsaturation Degree | Dependence on Addition Level | Correlated Precursor |
| Fatty Acids | Promoted | Not directly reported nih.govrsc.org | Yes nih.govrsc.orgresearchgate.net | Fructoselysine nih.govrsc.org |
| Triglycerides | Promoted | Not directly reported nih.govrsc.org | Yes nih.govrsc.orgresearchgate.net | Fructoselysine nih.govrsc.org |
Inhibitory Effects of Natural Compounds and Amines
While the provided search results did not yield specific detailed research findings on the inhibitory effects of natural compounds and amines on pyrraline formation, general mechanisms of Maillard reaction inhibition often involve trapping of α-dicarbonyls, which are precursors to AGEs like pyrraline. acs.org Natural compounds, such as flavonoids, can form adducts with α-dicarbonyls, thereby inhibiting the accumulation of Maillard reaction products. acs.org
Inhibitory Effects of Natural Compounds and Amines
L-Arginine and Polyamines (Putrescine, Cadaverine, Spermidine (B129725), Spermine)
Investigations into the in vitro inhibition of pyrraline formation have highlighted the roles of L-arginine and various polyamines. Studies conducted on bovine serum albumin and L-lysine models demonstrated that L-arginine and spermine (B22157) are potent inhibitors of pyrraline formation. nih.govresearchgate.net This inhibitory effect is believed to be associated with the presence of the guanidino group in L-arginine and the four amino groups present in spermine. nih.govresearchgate.net Furthermore, other polyamines such as putrescine, cadaverine, and spermidine also exhibited inhibitory capabilities against pyrraline formation. nih.govresearchgate.net These findings suggest that these naturally occurring compounds may possess therapeutic potential in mitigating complications associated with diabetes. nih.govresearchgate.net An interesting observation indicates that circulating polyamine levels might increase under hyperglycemic conditions, potentially acting to quench glycation reactions, thereby suggesting a protective feedback mechanism in the body. nih.gov
| Compound | Inhibitory Effect on Pyrraline Formation (in vitro) | Key Structural Feature |
|---|---|---|
| L-Arginine | Potent Inhibition | Guanidino group |
| Spermine | Potent Inhibition | Four amino groups |
| Putrescine | Inhibition observed | Polyamine |
| Cadaverine | Inhibition observed | Polyamine |
| Spermidine | Inhibition observed | Polyamine |
Influence of Protein and Peptide Structural Context
The intricate three-dimensional structure of proteins presents a considerable challenge to comprehensively studying its influence on pyrraline formation. nih.govfrontiersin.org Following the digestion and hydrolysis of proteins in the intestine, they are absorbed primarily as free amino acids and short-chain peptides, typically comprising 2 to 4 amino acid residues. nih.govfrontiersin.org Peptide-pyrraline is generated through the Maillard reaction involving the side-chain amino group of a lysine residue within a protein or peptide and either 3-deoxyglucosone (3-DG) or glucose. nih.govfrontiersin.org The spatial arrangement and charge distribution of the lysine residue are significantly impacted by adjacent amino acids, which in turn affects the rate at which pyrraline is formed. nih.govfrontiersin.org Notably, the modification of the ε-NH2 group of lysine residues tends to occur less frequently in intact proteins compared to peptides, largely due to the steric hindrance imposed by the protein's complex three-dimensional structure. mdpi.com Furthermore, peptides with molecular weights below 1000 Da exhibit higher reactivity in the Maillard reaction compared to their larger counterparts. mdpi.com
Reactivity of Short-Chain Peptides
The formation of peptide-pyrralines is primarily influenced by and directly correlates with the polarizability of the initial peptide. nih.govfrontiersin.org Research comparing dipeptides and tripeptides has indicated that reaction mixtures containing dipeptides generally produce a greater quantity of Maillard reaction products, such as pyrazine, than those containing tripeptides. nih.govmdpi.com This trend suggests that short-chain peptides may generally exhibit higher reactivity in Maillard reactions. The rapid formation of peptide-pyrraline in short-chain peptides contributes to a potentially elevated exposure risk, particularly in food products where these peptides are abundant. mdpi.com The concentration of peptide-pyrraline is also linked to the distribution of peptide lengths and the specific amino acid compositions within the protein source. mdpi.com
Effect of C-Terminal Amino Acid Residues on Peptide-Pyrraline Formation
The C-terminal amino acid residue of a peptide exerts a substantial influence on the rate of pyrraline formation. nih.govfrontiersin.org While the nitrogen atom within the pyrrole ring of pyrraline originates from the ε-NH2 group of lysine, the reactivity of this amino group is profoundly affected by the physicochemical properties of the adjacent amino acid residues. nih.govfrontiersin.org Experimental data illustrate a clear trend in pyrraline formation based on the C-terminal residue. For dipeptides, the amount of pyrraline formed decreased in the order of Lys-Phe > Lys-Ala > Lys-Gly. Similarly, for tripeptides, the order was Lys-Gly-Phe > Lys-Gly-Ala > Lys-Gly-Gly. nih.gov The presence of hydrophobic residues, such as isoleucine (Ile), leucine (B10760876) (Leu), and phenylalanine (Phe), adjacent to lysine, can significantly enhance lysine's reactivity towards saccharides. mdpi.com
| Peptide Type | Peptide Sequence | Relative Pyrraline Formation (Example Trend) |
|---|---|---|
| Dipeptide | Lys-Phe | Highest |
| Dipeptide | Lys-Ala | Intermediate |
| Dipeptide | Lys-Gly | Lowest |
| Tripeptide | Lys-Gly-Phe | Highest |
| Tripeptide | Lys-Gly-Ala | Intermediate |
| Tripeptide | Lys-Gly-Gly | Lowest |
Biochemical and Biological Research on Pyrraline
Interactions with Biological Macromolecules
Enzymatic Interaction: Aminopeptidase N (APN) as a Substrate
Pyrraline, particularly in its dipeptide-bound forms such as pyrralylisoleucine (Pyrr-Ile) and pyrralylalanine (Pyrr-Ala), has been identified as a potential substrate for Aminopeptidase N (APN). nih.govacs.org Research indicates that the hydrolysis of these dipeptide-bound pyrralines by APN may impede their intact transmembrane transport, with this effect being more pronounced for Pyrr-Ala. nih.govacs.org Furthermore, studies have suggested the possibility of product inhibition occurring during the hydrolysis of Pyrr-Ile by APN. nih.govacs.org It has been observed that free pyrraline is not a substrate for the intestinal lysine (B10760008) transporter, implying that the absorption of dietary pyrraline predominantly occurs in its dipeptide forms rather than as a free amino acid. acs.org Competitive inhibitors of APN, such as DL-2-formyl-5-(hydroxymethyl)pyrrole-1-norleucine, have also been shown to inhibit carboxypeptidase A. researchgate.net
Cellular and Molecular Responses to Pyrraline
Pyrraline elicits specific cellular and molecular responses, primarily involving the modulation of transcription factors and its non-interaction with certain inflammatory pathways.
Modulation of Transcription Factors: Nrf2 Activation by Protein-Bound Pyrraline
Protein-bound pyrraline has been demonstrated to activate nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.govexlibrisgroup.com This activation has been observed in HCT 116 cells treated with casein containing protein-bound pyrraline. researchgate.netnih.gov Foods rich in AGEs, such as bread crust, which contain pyrraline, are also known to influence the Nrf2 signaling pathway. mdpi.com
The activation of Nrf2 by pyrraline-modified casein leads to the regulation of its target proteins, including NAD(P)H dehydrogenase (quinone 1) (NQO1) and heme oxygenase-1 (HO-1). researchgate.netnih.gov Nrf2 plays a crucial role in regulating the expression of a multitude of antioxidant and phase II enzyme genes, with HO-1 and NQO1 being key components of this cytoprotective response. mdpi.commdpi.comnih.govdovepress.comfrontiersin.org These enzymes contribute to the cellular defense against oxidative stress and inflammation. mdpi.comnih.govfrontiersin.org
Investigation of NFκB Pathway Non-Activation
In contrast to some other Maillard reaction products, studies have shown that neither free nor protein-bound pyrraline activates the NFκB pathway in HCT 116 cells. researchgate.netnih.govexlibrisgroup.com This finding suggests a distinct cellular response to pyrraline compared to other advanced glycation end products that are known to induce pro-inflammatory responses via NFκB activation. mdpi.comnih.govd-nb.infofrontiersin.orgfrontiersin.org
Analysis of RAGE Expression in Response to Pyrraline
Research indicates that the expression of the Receptor for Advanced Glycation End products (RAGE) is not influenced by either free or casein-bound Maillard Reaction Products, including pyrraline. researchgate.netnih.gov Furthermore, certain AGE modifications to proteins, such as those involving pyrraline and pentosidine, appear to result in significantly less or no RAGE signaling compared to other ligands. nih.gov While RAGE is a multi-ligand receptor implicated in various pathological conditions, pyrraline does not appear to directly upregulate its expression or significantly contribute to RAGE-mediated signaling pathways. frontiersin.orgahajournals.orgfrontiersin.org
Role as an Indicator of Physiological Glycation Processes
Pyrraline holds importance in vivo as a marker for AGE accumulation throughout an individual's life and in conditions such as diabetes. nih.gov It is primarily a glucose-derived AGE formed during high-temperature culinary processing, making it an indicator of dietary AGE exposure. nih.govmdpi.com The urinary excretion of pyrraline is directly linked to the amount of AGEs absorbed from food. nih.gov The analysis of urinary free adducts in relation to pyrraline can provide an estimate of endogenous protein glycation, oxidation, or nitration adduct formation. mdpi.com Pyrraline is considered a non-cross-linking AGE and is recognized as a common AGE found predominantly in heat-processed foods. mdpi.comd-nb.infomdpi.com Its presence in human uremic plasma, both protein-bound and protein-free, has also been documented. iris-biotech.de
Analytical Methodologies for Pyrraline Quantification and Characterization
The accurate quantification and characterization of pyrraline in various complex samples, such as food products and biological specimens, necessitate sophisticated analytical techniques. Chromatographic methods, in particular, have proven to be indispensable for the separation and detection of this advanced glycation end product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the sensitive and selective determination of pyrraline. This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, offering high specificity and low detection limits.
A key aspect of pyrraline quantification by LC-MS/MS is the use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM). In these modes, the mass spectrometer is set to detect specific ions, which significantly enhances selectivity and sensitivity compared to a full scan analysis researchgate.net. For pyrraline, the protonated molecule [M+H]⁺ is monitored at a mass-to-charge ratio (m/z) of 255.13 mdpi.com. This specific monitoring allows for the precise detection of pyrraline even in the presence of other co-eluting compounds.
Quantification is typically achieved through external calibration protocols. This involves creating a calibration curve by analyzing a series of standard solutions with known pyrraline concentrations mdpi.com. The instrument's response (e.g., peak area) is plotted against the concentration to establish a linear relationship, which is then used to determine the concentration of pyrraline in unknown samples nih.gov. The linearity of the method is validated to ensure that the results are directly proportional to the analyte concentration within a specific range.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 255.13 | mdpi.com |
| Linearity (r²) | > 0.999 | nacalai.com |
| Limit of Detection (LOD) | 30.4 ng/mL | mdpi.com |
| Limit of Quantification (LOQ) | 70.3 ng/mL | mdpi.com |
This table summarizes typical mass spectrometry and validation parameters for the analysis of Pyrraline using LC-MS/MS.
The analysis of pyrraline in complex matrices such as food hydrolysates and biological samples (e.g., urine) presents significant challenges due to the presence of numerous interfering substances vcu.eduresearchgate.net. To overcome these challenges, robust sample preparation procedures are essential prior to LC-MS/MS analysis.
Solid-phase extraction (SPE) is a commonly employed technique for the cleanup and pre-concentration of pyrraline from these complex samples vcu.edu. For instance, Oasis HLB solid-phase extraction cartridges have been successfully used to remove interfering substances from urine samples, allowing for a clear chromatographic peak for pyrraline vcu.edu. This cleanup step is crucial for achieving reliable quantification and preventing matrix effects that can suppress or enhance the ionization of the target analyte in the mass spectrometer. Studies have demonstrated excellent recovery rates for pyrraline using SPE, often exceeding 90%, with high reproducibility as indicated by low relative standard deviations (RSD) mdpi.comvcu.edu.
| Matrix | Sample Preparation | Recovery Rate | RSD (%) |
| Protein-Enriched Drinks | Solid-Phase Extraction (SPE) | 93.2% - 98.5% | < 5% |
| Urine | Solid-Phase Extraction (SPE) | 97.2 ± 3.3% | N/A |
This table presents research findings on the recovery and precision of pyrraline analysis in complex matrices following sample preparation for LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the quantification of pyrraline. Coupled with various detectors, HPLC provides reliable and reproducible results for the analysis of this compound.
Reverse-phase HPLC, utilizing a C18 stationary phase, is a common and effective method for the separation of pyrraline. In this technique, a nonpolar stationary phase (the C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, acids like formic acid or acetic acid are often added to the mobile phase. The composition of the mobile phase can be kept constant throughout the run (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of pyrraline from other components in the sample.
| Parameter | Condition |
| Stationary Phase | C18 (Octadecyl silica) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Detection Wavelength | 298 nm |
This table outlines typical conditions for the analysis of Pyrraline using Reverse-Phase HPLC.
Ion-exchange chromatography (IEC) offers an alternative separation mechanism based on the charge of the analyte. This technique can be particularly useful for separating ionic or ionizable compounds like pyrraline from a complex mixture. When coupled with a photodiode-array (PDA) detector, IEC allows for both quantification and spectral characterization of the analyte.
The PDA detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a three-dimensional dataset of absorbance, wavelength, and time nacalai.com. This capability is advantageous for identifying peaks based on their UV-Vis spectra and for assessing peak purity. For pyrraline, its characteristic UV absorbance maximum allows for selective detection. The combination of IEC for separation and PDA for detection provides a robust method for the analysis of protein-bound Maillard reaction products, including pyrraline.
| Technique | Detector | Key Advantage |
| Ion-Exchange Chromatography (IEC) | Photodiode-Array (PDA) | Separation based on charge and simultaneous multi-wavelength detection for peak identification and purity assessment. |
This table highlights the principle and advantage of using Ion-Exchange Chromatography with Photodiode-Array Detection for pyrraline analysis.
Ultrahigh-Performance Liquid Chromatography (UPLC)
Ultrahigh-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of pyrraline, offering significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for more efficient separation at higher flow rates and pressures.
In the context of pyrraline analysis, UPLC is often coupled with mass spectrometry (UPLC-MS) or UV-visible detectors. A developed UPLC-UV-MS method demonstrated excellent performance for the determination of both free-form and peptide-bound pyrraline in commercial protein hydrolysate drinks. This method, incorporating a solid-phase extraction (SPE) step for sample purification, achieved high recovery rates and reproducibility. mdpi.comnih.gov The use of UPLC-MS provides high selectivity and sensitivity, making it suitable for identifying and quantifying pyrraline even at low concentrations in complex matrices. mdpi.comnih.gov
Key performance metrics of a validated UPLC-UV-MS method for pyrraline quantification are summarized below:
| Parameter | Value | Reference |
| Recovery Rate | 93.2% - 98.5% | mdpi.comnih.gov |
| Reproducibility (RSD) | <5% | mdpi.comnih.gov |
| Limit of Detection (LOD) | 30.4 ng/mL | mdpi.comnih.gov |
| Limit of Quantification (LOQ) | 70.3 ng/mL | mdpi.comnih.gov |
Analytical Size Exclusion Chromatography for Digestibility Studies
Analytical Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume. In the study of pyrraline, SEC can be employed to investigate its presence in protein-bound forms and to understand its release and digestibility. While direct studies focusing solely on pyrraline digestibility using SEC are not extensively detailed in the provided context, the principle of the technique is well-established for analyzing protein biotherapeutics and their aggregates. researchgate.net By separating proteins and peptides of different sizes, SEC can be utilized in simulated digestion models to track the liberation of pyrraline from glycated proteins, providing insights into its bioavailability. The technique is crucial for understanding how processing and digestion affect the molecular weight distribution of proteins and associated modifications like pyrraline. researchgate.netnih.gov
Spectrometric and Immunochemical Approaches
Spectrometric and immunochemical methods provide the means for detecting and quantifying pyrraline, often in conjunction with chromatographic separation.
UV Spectroscopy
UV-Visible spectroscopy is a valuable tool for the detection and characterization of pyrraline. Pyrraline exhibits a characteristic UV absorbance maximum, which can be utilized for its quantification. The presence of pyrraline in samples can be confirmed by its UV spectrum. nih.gov For instance, the diode array spectra of a pyrraline standard and pyrraline present in a stored food formula were found to be identical, confirming its presence. researchgate.net The absorbance at a specific wavelength, often around 297 nm, is used for quantification in HPLC and UPLC systems equipped with a UV detector. mdpi.comresearchgate.net
Electrospray-Mass Spectrometry (ESI-MS)
Electrospray-Mass Spectrometry (ESI-MS) is a highly sensitive and specific technique for the analysis of pyrraline. It is frequently coupled with liquid chromatography (LC-MS) to provide definitive identification and quantification. ESI-MS involves the ionization of the analyte in solution, allowing for the determination of its mass-to-charge ratio. This technique has been instrumental in confirming the presence of pyrraline in various samples, including human urine. nih.gov In tandem mass spectrometry (MS/MS), the pyrraline ion is fragmented, and the resulting fragmentation pattern provides structural information, further enhancing the confidence in its identification. nih.govacs.org Quantitative studies using ESI-MS have been successfully applied to various amino acid complexes, demonstrating the technique's potential for precise pyrraline measurement. nih.gov
Immunochemical Methods (ELISA, Western Blotting)
Immunochemical methods, which rely on the specific binding between an antibody and an antigen, offer high sensitivity and specificity for pyrraline detection.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for quantifying pyrraline. Monoclonal antibodies specific to pyrraline have been developed and utilized in competitive ELISA formats. jci.org In this assay, pyrraline in the sample competes with a labeled pyrraline conjugate for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of pyrraline in the sample. This method has been successfully used to measure pyrraline levels in biological samples like plasma and to demonstrate increases in pyrraline immunoreactivity in glycated proteins. jci.org
Western Blotting is another immunochemical technique that can be adapted for the detection of pyrraline-modified proteins. While not as commonplace as ELISA for pyrraline quantification, it can provide valuable qualitative and semi-quantitative information. In a Western blot, proteins are first separated by size via gel electrophoresis and then transferred to a membrane. The membrane is then probed with a primary antibody specific to pyrraline, followed by a labeled secondary antibody for detection. This technique allows for the identification of specific proteins that have been modified by pyrraline. The principles of using lectin blots on Simple Western systems to identify glycans on size-separated proteins could be similarly applied to detect pyrraline on specific protein bands using anti-pyrraline antibodies. bio-techne.com
The reliability of any immunoassay is fundamentally dependent on the specificity of the antibody used. springernature.com An ideal antibody for pyrraline detection would bind exclusively to the pyrraline epitope without cross-reacting with other structurally similar molecules or other advanced glycation end-products (AGEs).
Several factors influence antibody specificity. The method used to generate the immunogen and the immunization strategy can significantly impact the resulting antibody's characteristics. For instance, the choice of carrier protein and the method of conjugating the hapten (in this case, a pyrraline derivative) can influence the immune response and the specificity of the antibodies produced. mdpi.com
Furthermore, it is crucial to thoroughly characterize the specificity of the monoclonal antibodies. This involves testing for cross-reactivity against a panel of related compounds, including other AGEs and precursors. A highly specific antibody will show minimal to no binding to these other molecules. The development of monoclonal antibodies with high affinity and broad class specificity against toxins like zearalenone (B1683625) and its metabolites highlights the importance of screening and selecting for antibodies with the desired binding profile. mdpi.com In the context of pyrraline, this would involve ensuring the antibody recognizes pyrraline in different chemical environments (e.g., free vs. protein-bound) while not binding to other Maillard reaction products. The use of well-characterized monoclonal antibodies in validated immunoassays is therefore paramount for obtaining accurate and reliable data on pyrraline levels in any given sample.
Sample Preparation and Derivatization Strategies
The accurate quantification and characterization of pyrraline in complex biological and food matrices necessitate robust sample preparation and, in some cases, derivatization strategies. These steps are critical for removing interfering substances, concentrating the analyte, and liberating pyrraline from its bound forms to ensure reliable analysis by instrumental methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Solid-Phase Extraction (SPE) for Purification
Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of pyrraline from complex samples like urine, beverages, and food extracts prior to chromatographic analysis. nih.govnih.gov The primary goal of SPE is to remove matrix components that can interfere with the detection and quantification of pyrraline, thereby improving the accuracy and sensitivity of the analysis. mdpi.com
The selection of the SPE sorbent is crucial for achieving efficient purification. A common choice for pyrraline analysis is the Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge. jst.go.jp This type of sorbent is effective at retaining pyrraline while allowing interfering substances to be washed away. The use of SPE significantly clarifies the resulting chromatogram, revealing a distinct peak for pyrraline that might otherwise be obscured by matrix components. jst.go.jp
Research has demonstrated the high efficiency of SPE in pyrraline analysis. In the analysis of commercial protein-enriched drinks, an optimized SPE protocol resulted in excellent recovery rates, ranging from 93.2% to 98.5%. nih.gov This method also showed high reproducibility, with relative standard deviations (RSD) of less than 5%. nih.govsemanticscholar.org Similarly, a method developed for determining urinary pyrraline using an Oasis HLB cartridge reported a recovery rate of 97.2 ± 3.3%. nih.govjst.go.jp The application of SPE is considered essential for the reliable quantification of pyrraline in complex samples, as direct analysis often results in low signal response and significant interference. nih.govmdpi.com
| Sample Matrix | SPE Cartridge Type | Average Recovery Rate (%) | Reproducibility (RSD %) | Reference |
|---|---|---|---|---|
| Commercial Protein-Enriched Drinks | Not specified | 93.2 - 98.5 | <5 | nih.govsemanticscholar.org |
| Urine | Oasis HLB | 97.2 | Not specified | nih.govjst.go.jp |
Alkaline and Enzymatic Hydrolysis for Protein-Bound Pyrraline
In many food and biological systems, pyrraline exists not only in its free form but also bound to proteins and peptides. To determine the total pyrraline content, a hydrolysis step is required to break the peptide bonds and release the pyrraline molecule.
While acid and alkaline hydrolysis are common methods for protein breakdown, pyrraline is known to be unstable under these conditions. researchgate.net Therefore, enzymatic hydrolysis is the preferred method for liberating protein- or peptide-bound pyrraline. nih.govresearchgate.net This technique uses specific proteases to cleave the peptide bonds under milder conditions, preserving the integrity of the pyrraline molecule.
One analytical approach involves first determining the amount of free-form pyrraline (Free-Pyr) in a sample after an initial purification step like SPE. nih.gov Subsequently, a separate aliquot of the sample undergoes enzymatic hydrolysis to release the bound pyrraline. The total pyrraline concentration is then measured, and the peptide-bound pyrraline (Pep-Pyr) content is calculated by subtracting the free-form concentration from the total. nih.gov Studies on commercial drinks enriched with protein hydrolysates have shown that the peptide-bound form is the most abundant, accounting for over 96% of the total pyrraline content. nih.govnih.gov This highlights the critical importance of incorporating an enzymatic hydrolysis step for a comprehensive assessment of pyrraline levels in such products.
Derivatization of Dicarbonyl Compounds (e.g., 3-DG with o-Phenylenediamine)
The quantification of pyrraline can also be approached by measuring its key precursors, such as the reactive dicarbonyl compound 3-deoxyglucosone (B13542) (3-DG). mdpi.comnih.gov 3-DG is a direct intermediate in the formation of pyrraline from the reaction between a reducing sugar and the amino acid lysine (B10760008). mdpi.comnih.gov Analyzing 3-DG provides valuable insight into the Maillard reaction pathways that lead to pyrraline formation.
Due to their high reactivity, dicarbonyl compounds like 3-DG are typically analyzed after a derivatization step that converts them into more stable and easily detectable products. nih.govmdpi.com A widely used derivatizing agent for α-dicarbonyl compounds is o-phenylenediamine (B120857) (oPD). nih.govmdpi.com The reaction between 3-DG and oPD forms a stable quinoxaline (B1680401) derivative (3-DGqx). mdpi.com This derivative can then be readily quantified using techniques like HPLC or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.comnih.gov The concentration of the 3-DG derivative serves as a proxy for the amount of the precursor available for pyrraline formation. This methodology is crucial for studying the kinetics and mechanisms of the Maillard reaction in various food and biological models. mdpi.com
Synthesis and Derivatization of Pyrraline and Its Analogues
Laboratory Synthesis of Pyrraline Reference Materials
The availability of high-purity pyrraline is essential for its quantification and study. Laboratory synthesis provides a reliable source of this compound as a reference standard.
Simplified Methods for High-Purity Compound Preparation
A simplified and effective method for preparing pyrraline has been developed to serve as a reference material for food analysis and studies on the Maillard reaction. This approach allows for the synthesis of the compound with high purity and a notable yield. One established method achieves a 31% yield by heating Nα-t-butyloxycarbonyl-L-lysine with 3-deoxy-D-erythro-hexos-2-ulose. nih.gov The process involves a direct reaction followed by a multi-step purification procedure to isolate the final product. nih.gov
Synthesis from Nα-t-butyloxycarbonyl-L-lysine and 3-deoxy-D-erythro-hexos-2-ulose
The specific synthesis of pyrraline involves the reaction between a protected form of lysine (B10760008), Nα-t-butyloxycarbonyl-L-lysine (Boc-L-lysine), and a key Maillard reaction intermediate, 3-deoxy-D-erythro-hexos-2-ulose (3-deoxyglucosone). nih.gov This reaction is typically carried out by heating the reactants in a dry state. The process first yields Nα-t-butyloxycarbonyl pyrraline, an intermediate that still carries the protective t-butyloxycarbonyl (Boc) group. nih.gov The final step is the deprotection of this intermediate to yield pyrraline. nih.gov
Table 1: Key Parameters for Pyrraline Synthesis
| Reactant 1 | Reactant 2 | Temperature | Time | State | Yield | Reference |
|---|
Purification Techniques: Preparative Reverse-Phase Liquid Chromatography
Achieving high purity for the synthesized pyrraline reference material necessitates effective purification techniques. Preparative reverse-phase liquid chromatography (RP-LC) is a critical step in this process. nih.gov Following the initial reaction, the resulting Nα-t-butyloxycarbonyl pyrraline intermediate is fractionated using this chromatographic method. nih.gov High-performance liquid chromatography (HPLC) on a C18 reverse-phase column is also a confirmed method for the analysis and quantification of pyrraline, underscoring the suitability of this technique for separating pyrraline from complex mixtures. nih.gov The final stage of the synthesis involves the deprotection of the purified intermediate, often using acetic acid, to obtain the high-purity pyrraline. nih.gov
Synthetic Pathways for Pyrraline and Pyrrole (B145914) Derivatives
The formation of pyrraline is a specific example of broader chemical reactions that generate pyrrole rings. Understanding these pathways provides insight into the chemical mechanisms underlying its creation.
Paal–Knorr Method Application
The Paal-Knorr synthesis is a fundamental and widely used method for preparing substituted pyrroles. wikipedia.orgresearchgate.net The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions. alfa-chemistry.comorganic-chemistry.org The mechanism proceeds through the formation of a hemiaminal after the amine attacks a protonated carbonyl group. A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to form the aromatic pyrrole ring. wikipedia.orguctm.edu
The formation of pyrraline is a biological and chemical manifestation of the Paal-Knorr reaction. researchgate.net In this context, the ε-amino group of a lysine residue acts as the primary amine. This amine reacts with 3-deoxyglucosone (B13542) (3-DG), a 1,2-dicarbonyl compound that serves as the precursor to the required 1,4-dicarbonyl structure. frontiersin.orgmdpi.com This reaction between the lysine side chain and the glucose-derived dicarbonyl compound is a key pathway for pyrraline formation during the advanced stages of the Maillard reaction. frontiersin.org
Reactions of D-Glucose and Primary Amines
The synthesis of pyrraline and related pyrrole derivatives often originates from the reaction between a reducing sugar, such as D-glucose, and a primary amine. This reaction is the foundation of the Maillard reaction. frontiersin.org D-glucose can degrade to form highly reactive dicarbonyl intermediates, most notably 3-deoxyglucosone (3-DG). nih.govfrontiersin.org This intermediate then reacts with the primary ε-amino group of lysine to form the pyrrole ring of pyrraline. frontiersin.orgmdpi.com
More broadly, the reaction of D-glucose and other primary amines can be directed to produce various pyrrole derivatives. For instance, subjecting D-glucose and primary amines to oxalic acid and DMSO can furnish pyrrole-2-carbaldehydes. nih.gov This transformation begins with N-glycosylation, followed by a series of tautomerization, dehydration, and cyclization steps to yield the final pyrrole product. nih.gov This demonstrates the versatility of sugar-amine reactions in generating a range of pyrrole compounds beyond just pyrraline.
Conversion of D-Ribose with L-Amino Acid Methyl Esters
The synthesis of pyrraline and its analogues can be achieved through a one-pot conversion of D-ribose with L-amino acid methyl esters. rsc.orgnih.gov This process yields pyrrole-2-carbaldehydes, which serve as valuable platform chemicals for the synthesis of more complex heterocyclic structures. rsc.orgresearchgate.net The reaction is typically conducted under pressurized conditions (e.g., 2.5 atm) at elevated temperatures (e.g., 80 °C) in a solvent such as dimethyl sulfoxide (DMSO) with an acid catalyst like oxalic acid. rsc.orgnih.gov This method has been shown to produce the desired pyrraline compounds in reasonable yields, generally ranging from 32% to 63%. rsc.orgnih.gov
The reaction mechanism is believed to proceed through a sequence of established carbohydrate and amino acid reactions. rsc.org It begins with N-glycosylation, the reaction between the aldehyde group of D-ribose and the amino group of the L-amino acid methyl ester. rsc.orgresearchgate.net This is followed by an Amadori rearrangement, a key step in the Maillard reaction, to form a 1-amino-1-deoxy-2-ketose derivative. rsc.orgresearchgate.net Subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring structure characteristic of pyrraline. rsc.org
The choice of the L-amino acid ester influences the reaction's efficiency. rsc.org It has been observed that amino acids with primary alkyl or aryl substituents at the alpha-position, such as leucine (B10760876) or phenylalanine, maintain the nucleophilicity of the amino group without creating significant steric hindrance, leading to good yields. rsc.org In contrast, glycine, which lacks an α-substituent, may engage in hydrogen bonding that reduces the nucleophilicity of its amino group. rsc.org
| L-Amino Acid Methyl Ester | Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| Glycine | -H | Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | 32 |
| Alanine | -CH₃ | Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate | 37 |
| Valine | -CH(CH₃)₂ | Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate | 63 |
| Leucine | -CH₂CH(CH₃)₂ | Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate | 60 |
| Phenylalanine | -CH₂Ph | Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate | 56 |
Data sourced from RSC Publishing. rsc.org
Synthesis of Peptide-Bound Pyrraline Analogues
Preparation of Dipeptide-Bound Pyrralines (e.g., Pyrr-Ile, Pyrr-Ala)
The synthesis of dipeptide-bound pyrralines, such as pyrralylisoleucine (Pyrr-Ile) and pyrralylalanine (Pyrr-Ala), demonstrates the incorporation of the pyrraline moiety into peptide structures. acs.orgacs.org A common synthetic strategy involves the reaction of a protected dipeptide with a protected dihydropyranone precursor. acs.org
The process begins with a dipeptide (e.g., Lys-Ile or Lys-Ala) where the N-terminus is protected with a t-butyloxycarbonyl (BOC) group. acs.org The pyrraline ring is formed from a dihydropyranone derivative that is protected with a tert-butyldimethylsilyl (TBS) group. acs.org The reaction between the BOC-protected dipeptide and the TBS-protected dihydropyranone yields the protected dipeptide-bound pyrraline. acs.org Subsequent deprotection steps remove the BOC and other protecting groups to yield the final products, Pyrr-Ile and Pyrr-Ala. acs.org These synthetic compounds serve as important representatives of dietary advanced glycation end products (dAGEs) for research purposes. acs.org
Integration of Pyrraline Moieties into Complex Structures
Strategies for Introducing Pyrraline Skeletons into Natural Products (e.g., Pyrrovobasine)
The integration of the pyrraline moiety into complex natural products presents unique synthetic challenges, as exemplified by the first total synthesis of Pyrrovobasine. nih.govchemrxiv.org Pyrrovobasine is an indole alkaloid characterized by a rare and complex pyrraline structure linking tryptophan and tryptamine components. nih.govacs.org
A key strategy in the synthesis of such molecules is the late-stage introduction of the pyrraline skeleton. chemrxiv.orgresearchgate.net This approach is chosen primarily due to the inherent instability of the pyrraline framework under various reaction conditions. nih.govchemrxiv.org In the synthesis of Pyrrovobasine, the complex pentacyclic vobasine core is constructed first. acs.org The final step involves reacting the primary amine of the fully assembled tryptamine derivative with a pyranone precursor in acetic acid at a moderate temperature (e.g., 50 °C). acs.org This reaction directly forms the pyrraline ring, completing the total synthesis of the natural product on a gram scale. acs.org This late-stage functionalization ensures that the sensitive pyrraline moiety is not subjected to the potentially harsh conditions required for the earlier steps of the synthesis. chemrxiv.org
Challenges Related to Pyrraline Skeleton Instability in Complex Synthesis
In the context of a complex natural product like Pyrrovobasine, which is built on a vobasine skeleton, such strong bases are incompatible. chemrxiv.org They can readily cause epimerization at sensitive stereocenters within the molecule, such as the methyl ester on the vobasine framework, leading to a loss of stereochemical integrity. chemrxiv.org Therefore, alternative, milder methods must be employed. The strategy of reacting an amine with a pyranone derivative under weakly acidic conditions circumvents this issue, preserving the stereochemistry of the core structure while successfully installing the pyrraline unit. chemrxiv.orgacs.org
Formation of Poly-Heterocyclic Cores: Pyrrole-Fused Piperazinones and Pyrrolo-Piperazinones
The pyrrole-2-carbaldehyde derivatives of pyrraline, synthesized from D-ribose, are versatile platform chemicals for the construction of diverse, poly-heterocyclic cores. rsc.orgnih.govrsc.org These value-added compounds can be readily converted into various pyrrole-fused heterocyclic systems, including piperazinones and pyrrolo-piperazinones. rsc.orgresearchgate.net
Specific synthetic transformations include:
Pyrrole-fused piperazin-2-ones: These scaffolds can be prepared via reductive amination of the pyrraline-derived carbaldehydes with an amine, such as benzylamine. rsc.orgrsc.org
Pyrrolo-piperazin-2-ones with an imidazolidine ring: Further cyclization of the pyrraline aldehydes with ethane-1,2-diamine results in the formation of a tricyclic system containing a pyrrole, a piperazinone, and an imidazolidine ring. nih.govrsc.org
Pyrrolo-piperazin-2-ones with an oxazolidine ring: Reacting the pyrraline aldehydes with 2-amino alcohols derived from natural L-amino acids (like alanine, valine, or phenylalanine) provides access to pyrrolo-piperazin-2-ones fused with a third structural core, an oxazolidine ring. nih.govrsc.org
These reactions demonstrate the utility of pyrraline derivatives as foundational building blocks for rapidly assembling complex molecular architectures with potential applications in medicinal chemistry. rsc.org
Advanced Research Perspectives and Future Directions
Elucidating Unresolved Mechanistic Aspects
Detailed Molecular Mechanisms of Lipid-Mediated Pyrraline Formation
While the formation of pyrraline through the Maillard reaction between reducing sugars and lysine (B10760008) is well-established, the role of lipids in this process is an area of ongoing investigation. Lipid peroxidation, the oxidative degradation of lipids, generates reactive carbonyl species (RCS) that can also contribute to the formation of advanced glycation end products (AGEs) tandfonline.comnih.govnih.govtulane.edunih.gov. The non-enzymatic peroxidation of polyunsaturated fatty acids leads to the formation of peroxide intermediates, which then degrade to yield various oxidative products, including dicarbonyl compounds like glyoxal tandfonline.com. These lipid-derived RCS can react with the amino groups of proteins, including the ε-amino group of lysine, to form various AGEs.
Specifically for pyrraline, it has been suggested that pyrrole-containing adducts can arise from the lipid peroxidation reactions of 4,5-epoxy-2-alkenals, which are degradation products of ω-3 and ω-6 fatty acids tandfonline.com. The oxidation of lipids has been shown to promote the formation of other well-known AGEs, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) researchgate.net. While the direct molecular pathway for lipid-mediated pyrraline formation is not as clearly defined as the sugar-based pathway, the generation of common reactive dicarbonyl precursors from both lipid and sugar degradation suggests a shared mechanism in the final steps of pyrraline synthesis tandfonline.comresearchgate.netnih.gov. Further research is needed to fully elucidate the specific lipid-derived intermediates and reaction conditions that favor the formation of pyrraline.
Mechanistic Insights into Salt-Induced Modulation of 3-DG Pathways
Sodium chloride (NaCl) has been shown to modulate the formation of pyrraline, primarily by influencing the pathways leading to its key precursor, 3-deoxyglucosone (B13542) (3-DG). Studies have demonstrated that the presence of Na+ ions can significantly accelerate the formation of both 3-DG and pyrraline in model systems oup.comnih.govfrontiersin.org. The catalytic effect of metal ions, such as Na+, is thought to involve the initiation of changes in intramolecular electron density distribution, which facilitates nucleophilic and electrophilic organic reactions inherent in the Maillard reaction oup.comnih.gov.
The proposed mechanism involves the formation of complexes between Na+ and carbohydrate intermediates, which stabilizes a particular conformation that facilitates the ring-opening process during sugar dehydration and fragmentation tandfonline.com. This, in turn, promotes the formation of 3-DG. Interestingly, the effect of NaCl concentration appears to be biphasic. While lower concentrations of NaCl (around 0.2 mol/L) markedly accelerate pyrraline and 3-DG formation, higher concentrations can lead to a decrease in their formation oup.comnih.gov. The precise reasons for this reduction at higher salt concentrations remain unclear, but it is hypothesized that it may be related to the stereochemistry in and around the reaction center oup.comnih.gov.
Encapsulation of NaCl with materials like starches has been explored as a strategy to mitigate pyrraline formation by controlling the release of Na+ into the reaction system tandfonline.com. This approach highlights the critical role of ionic environment in directing the Maillard reaction towards or away from the 3-DG pathway.
Characterization of Unidentified Compounds Arising from Glycation Inhibitor Interactions
The inhibition of pyrraline formation is a key area of research, and various compounds, particularly natural phenolic compounds, have been investigated for their inhibitory effects. These inhibitors primarily act by scavenging α-dicarbonyl compounds, such as 3-DG, glyoxal, and methylglyoxal (B44143), which are crucial intermediates in the formation of pyrraline and other AGEs nih.govmdpi.comnih.govresearchgate.net.
When glycation inhibitors, such as phenolic compounds from highland barley, interact with these reactive dicarbonyls, they form adducts, effectively trapping the carbonyls and preventing them from reacting with lysine residues to form pyrraline nih.govmdpi.com. The characterization of these newly formed compounds is essential for a complete understanding of the inhibition mechanism and for assessing their own potential bioactivity or toxicity.
While the primary mechanism of many AGE inhibitors is the trapping of reactive carbonyls, the specific structures of the resulting adducts are not always fully characterized nih.govmdpi.commdpi.com. Advanced analytical techniques, such as UPLC-PAD-MS/MS, are being employed to identify the phenolic compounds responsible for the inhibitory activity and to begin to characterize the products of their interaction with dicarbonyls nih.govmdpi.com. Future research will need to focus on the isolation and structural elucidation of these unidentified compounds to gain a more comprehensive understanding of the chemical fate of both the inhibitors and the reactive intermediates in the pyrraline formation pathway.
Advancements in Analytical Methodology
Development of More Standardized and Specific Quantification Methods for Diverse AGEs
A significant challenge in the field of AGE research is the lack of standardized and universally accepted methods for their quantification nih.govresearchgate.netsabanciuniv.edu. This makes it difficult to compare results between different laboratories and clinical studies researchgate.netfrontiersin.org. While methods like competitive enzyme-linked immunosorbent assay (ELISA) are widely used, the absence of a consensus on a standard research method and a universally defined AGE unit has been a major limitation frontiersin.org.
To address this, efforts are being made to develop more standardized protocols. For instance, a method defining an AGE unit against a universally available standard, such as normal human serum (NHS), has been proposed to allow for more comparable quantitative measurements of AGEs across different assays and labs frontiersin.org.
Furthermore, there is a continuous development of new analytical methods, especially those based on mass spectrometry, which offer higher specificity and the ability to quantify a diverse range of AGEs simultaneously nih.govresearchgate.net. Isotope dilution UHPLC-QqQ-MS/MS-based methods are being established for the simultaneous quantification of multiple major AGEs in various food matrices nih.gov. The development and adoption of such standardized and specific methods are crucial for advancing our understanding of the role of pyrraline and other AGEs in health and disease.
Improved Strategies for Differentiating Free and Protein-Bound Pyrraline in Complex Samples
In biological and food samples, pyrraline can exist in both a free form and bound to proteins or peptides. Differentiating between these two forms is crucial as they may have different absorption mechanisms and biological effects. Recent advancements in analytical strategies have focused on the separate quantification of free and protein-bound pyrraline.
A common approach involves an initial separation step, such as solid-phase extraction (SPE), to isolate the free pyrraline from the protein-bound fraction. The protein-bound pyrraline is then typically released through enzymatic hydrolysis before quantification. This strategy has been successfully applied to determine free-form pyrraline (Free-Pyr) and peptide-bound pyrraline (Pep-Pyr) in complex matrices like protein-enriched drinks mdpi.comoup.com.
The use of ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has proven to be a robust and sensitive method for the quantification of both forms of pyrraline after separation mdpi.comoup.com. Studies have shown that peptide-bound pyrraline can be the most abundant form in certain food products mdpi.comoup.com. These improved analytical strategies are essential for accurately assessing dietary exposure to different forms of pyrraline and for studying their respective metabolic fates and physiological impacts.
Refinement of In Vitro Models for Biological Impact Assessment
The accurate assessment of the biological impact of dietary pyrraline relies on the development and refinement of in vitro models that can effectively mimic the complex processes of digestion and absorption in the human body. Current research focuses on enhancing the physiological relevance of these models to better understand the fate of pyrraline from various food sources.
Validation of In Vitro Digestion Models with Broader Substrate Ranges for Pyrraline Impact
Standardized static in vitro digestion models, such as the one developed by the INFOGEST network, provide a harmonized protocol for simulating the oral, gastric, and intestinal phases of digestion. nih.govsemanticscholar.orglih.luquadram.ac.uk These models are designed for use with standard laboratory equipment and are employed to evaluate the release of nutrients and other compounds from the food matrix. nih.govquadram.ac.uk While these methods have been applied to assess the bioaccessibility of various food components, including phenolic compounds and minerals in different food matrices like olive oil and meat products, specific validation for the analysis of pyrraline across a wide variety of food substrates is an ongoing area of research. nih.govresearchgate.net
Studies using in vitro models to investigate other advanced glycation end products (AGEs), such as Nε-carboxymethyllysine (CML) and Nε-carboxyethyllysine (CEL), in foods like biscuits have shown that protein-bound AGEs can survive gastrointestinal digestion. researchgate.netrsc.org Furthermore, the bioaccessibility of these compounds can be significant, with over 80% of some AGEs and their precursors being present in the bioaccessible fraction after simulated intestinal digestion. nih.govnih.gov The food matrix itself and the presence of other compounds, such as polyphenols, can modulate the levels of these contaminants during digestion. nih.govnih.gov
The need for broader validation of these models for pyrraline is underscored by the complexity of food matrices and their influence on the stability and transformation of AGEs during digestion. Future research should focus on inter-laboratory validation of these in vitro digestion protocols for pyrraline analysis in a diverse range of commonly consumed food products, including dairy, meat, and cereal-based items, to ensure the accuracy and comparability of bioaccessibility data. nerc.ac.uk
Further Exploration of Dipeptide-Bound Pyrraline Transmembrane Transport Mechanisms
Research has demonstrated that the absorption of dietary pyrraline predominantly occurs in the form of dipeptides rather than as a free amino acid. The transmembrane transport of these dipeptide-bound forms of pyrraline is a critical step in its bioavailability. In vitro studies using intestinal cell line models, such as Caco-2 cells, have been instrumental in elucidating these transport mechanisms.
Studies have shown that the transepithelial flux of peptide-bound pyrraline across Caco-2 cell monolayers can be up to 15 times higher than that of free pyrraline. This enhanced transport is mediated by specific carriers, most notably the human proton-coupled peptide transporter 1 (PEPT1). Dipeptides containing pyrraline, such as alanyl-pyrraline (Ala-Pyrr) and pyrralyl-alanine (Pyrr-Ala), have been shown to be substrates for hPEPT1. This is evidenced by their ability to inhibit the uptake of known PEPT1 substrates and by direct uptake studies in cells expressing hPEPT1.
Table 1: Apparent Permeability Coefficient (Papp) of Pyrraline Dipeptides Across Caco-2 Cell Monolayers
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) |
| Pyrr-Ala | (14.1 ± 2.26) × 10⁻⁷ |
| Pyrr-Ile (calculated as dipeptide) | (32.4 ± 5.35) × 10⁻⁷ |
| Pyrr-Ile (calculated as free pyrraline) | (19.1 ± 1.46) × 10⁻⁷ |
Data sourced from studies on the transport of dipeptide-bound pyrralines across Caco-2 cell monolayers.
Exploration of Pyrraline Derivatization for Novel Chemical Entities
The unique chemical structure of pyrraline, featuring a pyrrole (B145914) ring, presents opportunities for its use as a scaffold in the synthesis of novel chemical entities with potential applications in various fields, including medicinal chemistry. The derivatization of pyrraline can lead to the creation of a diverse library of compounds with unique biological activities.
Synthetic Routes to Pyrraline-Based Scaffolds for Diverse Applications
Recent research has highlighted the potential of pyrraline compounds as valuable "platform chemicals" for the expeditious synthesis of diverse pyrrole-fused alkaloid compounds. One synthetic approach involves the one-pot conversion of sustainable D-ribose with L-amino acid methyl esters under pressurized conditions to produce pyrrole-2-carbaldehydes, which are essentially pyrraline compounds. These value-added pyrraline platforms can then be utilized for the rapid construction of poly-heterocyclic cores.
For instance, reductive amination of these pyrraline compounds with benzylamine can yield a pyrrole-fused piperazin-2-one scaffold. Further cyclization with ethane-1,2-diamine can produce pyrrolo-piperazin-2-ones with an additional imidazolidine ring. Moreover, reaction with 2-amino alcohols derived from natural L-amino acids can lead to the formation of pyrrolo-piperazin-2-ones with an oxazolidine as a third structural core. Some of these synthesized compounds have exhibited significant anti-inflammatory effects with negligible cell toxicity in preliminary in vitro assays.
Another synthetic strategy involves the introduction of the pyrraline moiety towards the end of a synthetic route to create complex natural products. This approach is particularly useful when considering the potential instability of the pyrraline skeleton under certain reaction conditions. For example, in the synthesis of pyrrovobasine, a natural product containing a pyrraline structure, the pyrraline skeleton is synthesized from a pyranone derivative under weakly acidic conditions in the later stages of the synthesis. This strategy allows for the construction of the core structure of the molecule before the sensitive pyrraline moiety is introduced.
These synthetic routes demonstrate the versatility of pyrraline as a building block for generating a wide range of novel chemical structures with potential therapeutic applications.
Q & A
Q. What experimental conditions optimize pyrraline formation in model systems, and how are these parameters validated?
Pyrraline formation can be optimized using response surface methodology (RSM) combined with one-factor-at-a-time experiments. For example, in a lysine-glucose (Lys-Glu) model system, key parameters include heating time (50 min), temperature (110°C), pH (7.4), and molar ratios (Lys: 0.6 mol/L, Glu: 0.5 mol/L), yielding a maximum pyrraline concentration of 4.69 μmol/L. Validation involves high-performance liquid chromatography (HPLC) for quantification and Box-Behnken experimental designs to assess interactions between variables .
Q. What analytical methods are most reliable for detecting and quantifying pyrraline in food and biological samples?
HPLC with UV or fluorescence detection is the gold standard for pyrraline quantification due to its sensitivity and specificity. For complex matrices (e.g., milk powders), molecularly imprinted polymers (MIPs) coupled with luminescent metal-organic frameworks (MOFs) enhance selectivity. In biological tissues (e.g., cardiac membranes), autoradiography and Western blotting are used to detect pyrraline adducts, with statistical validation via methods like ANOVA to ensure reproducibility .
Q. Which factors most significantly influence pyrraline formation during food processing?
Critical factors include:
- Temperature and time : Prolonged heating (>100°C) accelerates Maillard reactions.
- pH : Neutral to slightly alkaline conditions (pH 7–8) favor pyrraline synthesis.
- Reactant ratios : Excess lysine relative to reducing sugars (e.g., glucose) increases yield. Experimental designs should incorporate factorial analyses to isolate variable effects .
How can researchers formulate focused research questions for pyrraline studies?
Use the PICOT framework:
- Population/Problem : E.g., "In glycated proteins (P)...
- Intervention/Indicator : ...how does thermal processing (I)...
- Comparison : ...compared to non-thermal methods (C)...
- Outcome : ...affect pyrraline adduct formation (O)?" This ensures alignment with hypotheses and methodological feasibility .
Advanced Research Questions
Q. How do pyrraline-protein adducts alter molecular interactions in vivo, and what methods elucidate these mechanisms?
Pyrraline adducts on proteins (e.g., cardiac ryanodine receptors) can disrupt calcium signaling. Techniques like co-immunoprecipitation and molecular docking simulations are used to study binding affinities. In diabetic rat models, comparative autoradiography (control vs. treated groups) reveals adduct accumulation, validated via p-values (<0.05) to confirm statistical significance .
Q. What contradictions exist in pyrraline’s role as a biomarker for dietary glycation, and how can they be resolved?
Discrepancies arise in correlating dietary pyrraline intake with tissue adduct levels. For instance, some studies report linear dose-response relationships, while others note saturation effects. Meta-analyses using random-effects models and subgroup analyses (e.g., diabetic vs. non-diabetic cohorts) can reconcile these differences. Additionally, isotopic labeling (e.g., ¹³C-glucose) helps trace pyrraline origins in vivo .
Q. What novel methodologies improve the sensitivity of pyrraline detection in heterogeneous samples?
Dual-ligand MOF-based sensors enhance specificity by leveraging π-π stacking and hydrogen bonding with pyrraline. For example, Eu³⁺-MOFs functionalized with MIPs achieve detection limits of 0.1 nM in milk. Cross-validation with LC-MS/MS is critical to avoid false positives from structural analogs .
Q. How can in vitro findings on pyrraline toxicity be extrapolated to human health contexts?
Use physiologically based kinetic (PBK) modeling to simulate human exposure. For instance, IC₅₀ values from cell cultures (e.g., endothelial cells) are adjusted for bioavailability and metabolic clearance rates. Cohort studies with urinary pyrraline excretion as a proxy further validate these models .
Q. What statistical approaches are optimal for analyzing pyrraline formation data with high variability?
Multivariate ANOVA (MANOVA) accounts for interdependent variables (e.g., pH, temperature). For non-linear relationships, generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) identify hidden patterns. Sensitivity analyses quantify parameter uncertainty .
Q. How do pyrraline adducts interact with cellular repair mechanisms, and what experimental designs capture these dynamics?
Time-course experiments with pulse-chase labeling track adduct turnover in cell lines. Knockout models (e.g., siRNA targeting proteasomal subunits) assess degradation pathways. Confocal microscopy with fluorescent antibodies visualizes adduct localization, while RNA-seq identifies downstream gene expression changes .
Methodological Guidelines
- Data Contradiction Analysis : Compare results with prior studies using funnel plots to detect publication bias. For conflicting hypotheses (e.g., pyrraline as a biomarker vs. bystander metabolite), apply Bradford Hill criteria for causality .
- Experimental Replicability : Report detailed protocols via platforms like Protocols.io . Include negative controls (e.g., aminoguanidine-treated samples) to confirm pyrraline-specific effects .
- Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Use de-identified data repositories for transparency .
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